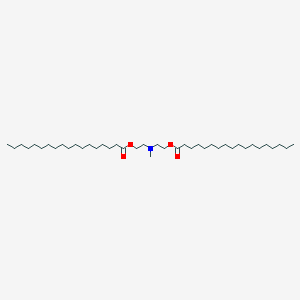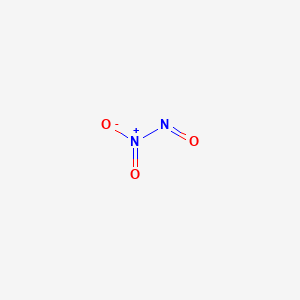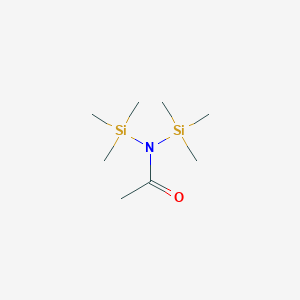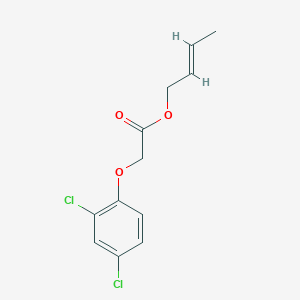
p-Aminobenzoic acid diethylaminoethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Aminobenzoic acid diethylaminoethyl ester hydrochloride, commonly known as Procaine, is a local anesthetic drug that was first synthesized by the German chemist Alfred Einhorn in 1905. Procaine is used in medical and dental procedures as a local anesthetic due to its ability to block nerve impulses and reduce pain sensation.
Scientific Research Applications
Environmental Persistence and Toxicity
- Parabens and Environmental Impact : Studies have documented the presence of intact paraben esters in human tissues, confirming their ability to penetrate human skin intact without breakdown and to be absorbed systemically. Their environmental persistence, potential for endocrine disruption, and the need for detailed evaluation of their impacts on health, including breast cancer incidence and male reproductive functions, highlight significant concerns (Darbre & Harvey, 2008).
Analytical Chemistry and Detection
- Analytical Methods for Parabens : The ubiquity of parabens in the environment, despite wastewater treatments that significantly reduce their concentration, underscores the importance of developing sophisticated analytical methods for their detection and analysis in various matrices (Haman et al., 2015).
Health Implications
- Health Effects of Parabens : Research assessing the health impacts of methyl paraben suggests it is absorbed through the skin and the gastrointestinal tract, hydrolyzed, conjugated, and rapidly excreted, with no evidence of accumulation. Its broad use in foods, drugs, and cosmetics over 50 years, alongside evaluations of its acute toxicity, irritation potential, and sensitization, contribute valuable information for assessing the safety of related compounds (Soni et al., 2002).
Potential Applications in Materials Science
- Polymer Synthesis : Divalent metal salts of p-aminobenzoic acid have been used as starting materials in the synthesis of ionic polymers, suggesting potential research applications of related compounds in materials science, particularly for the development of metal-containing polymers with high impact strength or specific catalytic activities (Matsuda, 1997).
properties
CAS RN |
12663-50-2 |
|---|---|
Product Name |
p-Aminobenzoic acid diethylaminoethyl ester hydrochloride |
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
2-(4-aminobenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H |
InChI Key |
HCBIBCJNVBAKAB-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
melting_point |
155.5 °C |
Other CAS RN |
51-05-8 |
Pictograms |
Acute Toxic; Irritant |
synonyms |
Anuject Geriocaine Gerokit Hewedolor-Procain Hydrochloride, Procaine Lophakomp-Procain N Novocain Novocaine Pröcaine chlorhydrate Lavoisier Procain Braun Procain curasan Procain Jenapharm Procain Rödler Procain Steigerwald procain-loges Procaina Serra Procaine Procaine Hydrochloride Röwo Procain |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















